molecular formula C22H24N2O2S B299780 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine

1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine

Cat. No. B299780
M. Wt: 380.5 g/mol
InChI Key: CYLSGKWNAAQZAL-UHFFFAOYSA-N
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Description

1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine, also known as DMTP, is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine is not fully understood, but it is believed to involve modulation of sigma-1 receptors. Sigma-1 receptors are located in the endoplasmic reticulum and are involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine has been shown to activate sigma-1 receptors, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine can protect neurons from oxidative stress and apoptosis. 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine has also been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. In vivo studies have shown that 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine has several advantages as a research tool, including its specificity for sigma-1 receptors and its potential therapeutic applications. However, there are also limitations to its use in lab experiments. 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine is a relatively new compound, and its effects on sigma-1 receptors and other cellular processes are not fully understood. Additionally, 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine may have off-target effects on other receptors and cellular processes, which could complicate interpretation of results.

Future Directions

There are several potential future directions for research on 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine. One area of focus could be on further elucidating the mechanism of action of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine and its effects on sigma-1 receptors and other cellular processes. Another area of focus could be on exploring the therapeutic potential of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine for the treatment of neurodegenerative diseases and other neurological disorders. Additionally, future research could investigate the potential use of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine as a research tool for studying sigma-1 receptors and other cellular processes.

Synthesis Methods

1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form 2,5-dimethoxyphenylthiosemicarbazide. This intermediate is then reacted with 4-bromobenzophenone to form 1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine.

Scientific Research Applications

1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine has potential applications in scientific research, particularly in the field of neuroscience. 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine has been shown to have an affinity for sigma-1 receptors, which are involved in various physiological and pathological processes, including neuroprotection, neuroplasticity, and neurodegeneration. 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-(4-phenylpiperidin-1-yl)-1,3-thiazole

InChI

InChI=1S/C22H24N2O2S/c1-25-18-8-9-21(26-2)19(14-18)20-15-27-22(23-20)24-12-10-17(11-13-24)16-6-4-3-5-7-16/h3-9,14-15,17H,10-13H2,1-2H3

InChI Key

CYLSGKWNAAQZAL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N3CCC(CC3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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